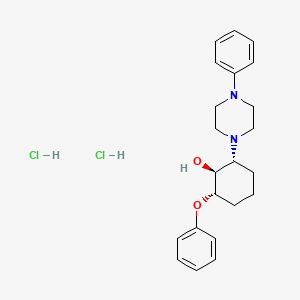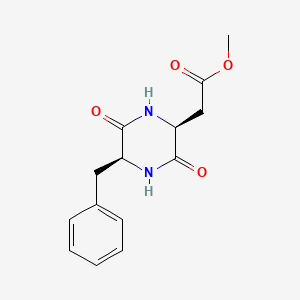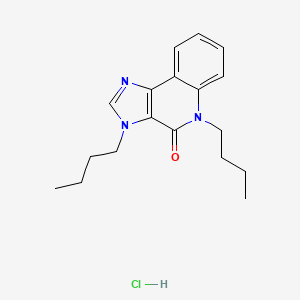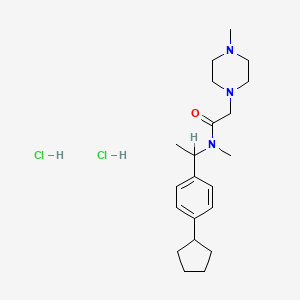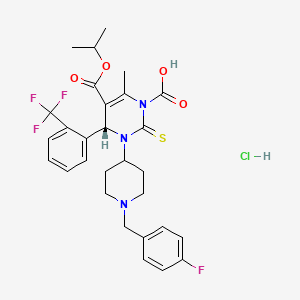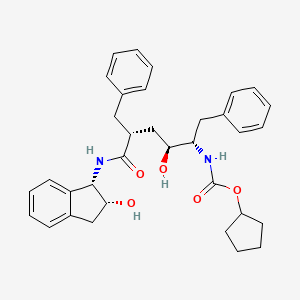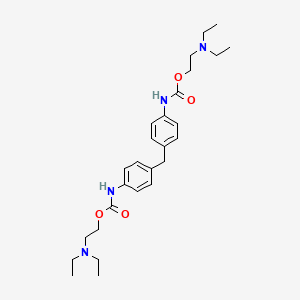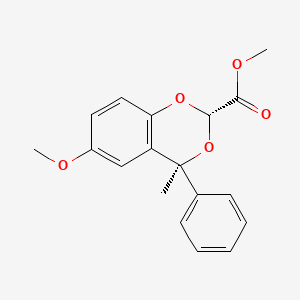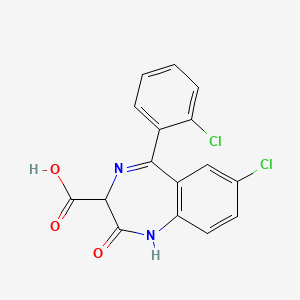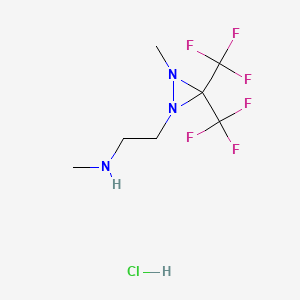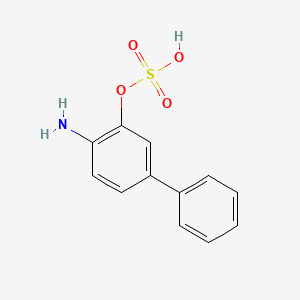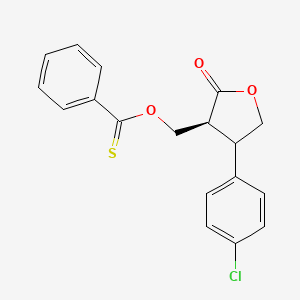
S-(4-(4-Chlorophenyl)tetrahydro-2-oxo-3-furanyl)methyl benzenecarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-(4-Chlorophenyl)tetrahydro-2-oxo-3-furanyl)methyl benzenecarbothioate is a complex organic compound characterized by the presence of a chlorophenyl group, a tetrahydrofuran ring, and a benzenecarbothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-(4-Chlorophenyl)tetrahydro-2-oxo-3-furanyl)methyl benzenecarbothioate typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with tetrahydrofuran-2-one in the presence of a base to form the intermediate compound. This intermediate is then reacted with benzenecarbothioic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
S-(4-(4-Chlorophenyl)tetrahydro-2-oxo-3-furanyl)methyl benzenecarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
S-(4-(4-Chlorophenyl)tetrahydro-2-oxo-3-furanyl)methyl benzenecarbothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of S-(4-(4-Chlorophenyl)tetrahydro-2-oxo-3-furanyl)methyl benzenecarbothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups.
Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran ring.
Benzenecarbothioate derivatives: Compounds with the benzenecarbothioate moiety.
Uniqueness
S-(4-(4-Chlorophenyl)tetrahydro-2-oxo-3-furanyl)methyl benzenecarbothioate is unique due to the combination of its structural features, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
118164-95-7 |
|---|---|
Molekularformel |
C18H15ClO3S |
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
O-[[(3S)-4-(4-chlorophenyl)-2-oxooxolan-3-yl]methyl] benzenecarbothioate |
InChI |
InChI=1S/C18H15ClO3S/c19-14-8-6-12(7-9-14)15-10-21-17(20)16(15)11-22-18(23)13-4-2-1-3-5-13/h1-9,15-16H,10-11H2/t15?,16-/m1/s1 |
InChI-Schlüssel |
LGCRVVNZDJJDSR-OEMAIJDKSA-N |
Isomerische SMILES |
C1C([C@H](C(=O)O1)COC(=S)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1C(C(C(=O)O1)COC(=S)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



